2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid
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Overview
Description
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the corresponding amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used to remove the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the Fmoc group.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted derivatives, and oxidized products .
Scientific Research Applications
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the synthesis of peptide-based drugs and biomolecules.
Medicine: Utilized in the development of therapeutic peptides and proteins.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)pyrimidine-5-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((2-phenylacetamido)methyl)thio)propanoic acid
- Fmoc-O-tert-butyl-D-trans-4-hydroxyproline
Uniqueness
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid is unique due to its specific structure that combines the Fmoc protecting group with a diazepane ring. This combination provides stability and selectivity in peptide synthesis, making it a valuable tool in the field of organic chemistry .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,25,26) |
InChI Key |
HUVMLXYFRAJCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origin of Product |
United States |
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